Methyl 4-hydroxymethylcubanecarboxylate
Overview
Description
Methyl 4-hydroxymethylcubanecarboxylate is a chemical compound with the CAS Number: 60462-19-3 . Its IUPAC name is methyl (1R,2R,3R,5S,6R,7S,8S)-4-(hydroxymethyl)cubane-1-carboxylate . The molecular weight of this compound is 192.21 .
Molecular Structure Analysis
This compound contains a total of 30 bonds; 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 6 four-membered rings, 16 six-membered rings, 6 eight-membered rings, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 192.21100, a density of 1.721g/cm3, and a boiling point of 278.336ºC at 760 mmHg .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and molecular structure of cubane derivatives, such as 4-bromo-1-hydroxymethylcubane, have been explored. An efficient procedure was developed for the synthesis based on the reduction of compound methyl 4-bromocubanecarboxylate with aluminum hydride under mild conditions. The structural details were established by X-ray diffraction, which may indicate similar approaches could be applicable to the synthesis and analysis of Methyl 4-hydroxymethylcubanecarboxylate (Zakharov et al., 2005).
Substituent Effects on Cubane
- Research on the cubane cage and the effects of various substituents on its structure revealed insights into how different groups, including methyl and methoxy, influence bond lengths and the overall stability of the cubane skeleton. Such studies highlight the sensitivity of cubane's structure to different substituents and may guide the functionalization of cubane derivatives for specific applications (Irngartinger et al., 1999).
Applications in Chemistry and Analysis
- The lipid peroxidation product 4-hydroxy-2-nonenal study, while not directly related, underscores the importance of understanding the chemical properties and reactivity of hydroxylated compounds. Such knowledge could inform the potential reactivity and applications of this compound in biological systems or materials science (Spickett, 2013).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)cubane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12/h3-8,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRBVFDZGSZBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590397 | |
Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60462-19-3 | |
Record name | Methyl 4-(hydroxymethyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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